

# Spectroscopic Profile of 2'-Hydroxyacetophenone: A Technical Guide

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## Compound of Interest

Compound Name: 2'-Hydroxyacetophenone

Cat. No.: B195540

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## Introduction

**2'-Hydroxyacetophenone**, an aromatic ketone, is a significant compound in various fields, including organic synthesis and as a flavoring agent. Its chemical structure and purity are critical for its applications, necessitating thorough characterization using modern spectroscopic techniques. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2'-Hydroxyacetophenone**, aimed at researchers, scientists, and professionals in drug development. The document outlines detailed experimental protocols and presents a clear, tabulated summary of the spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **2'-Hydroxyacetophenone** provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol: The  $^1\text{H}$  NMR spectrum was recorded on a JEOL instrument operating at a frequency of 90 MHz.<sup>[1][2]</sup> The sample was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ),

which served as the solvent.[1][2]

Data:

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
12.25	s	1H	-OH (phenolic)
7.78 - 7.66	m	1H	Ar-H
7.47 - 7.36	m	1H	Ar-H
7.01 - 6.79	m	2H	Ar-H
2.61	s	3H	-COCH <sub>3</sub>

Table 1: <sup>1</sup>H NMR data for **2'-Hydroxyacetophenone** in CDCl<sub>3</sub>. [1]

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Experimental Protocol: The <sup>13</sup>C NMR spectrum was obtained using a Varian spectrometer operating at a frequency of 25.16 MHz.[1] The solvent used was deuterated chloroform (CDCl<sub>3</sub>). [1]

Data:

Chemical Shift ( $\delta$ ) ppm	Assignment
204.55	C=O (ketone)
162.40	C-OH (aromatic)
136.41	Ar-C
130.78	Ar-C
119.73	Ar-C
118.94	Ar-C
118.32	Ar-C
26.48	-CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR data for **2'-Hydroxyacetophenone** in CDCl<sub>3</sub>.[\[1\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The IR spectrum was recorded using the Neat technique, where a thin film of the liquid sample is placed between two salt plates.[\[1\]](#)

Data:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Broad	O-H stretch (phenolic)
~1640	Strong	C=O stretch (ketone)
~1600, 1480, 1450	Medium-Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (phenol)
~750	Strong	C-H bend (ortho-disubstituted aromatic)

Table 3: Characteristic IR absorption bands for **2'-Hydroxyacetophenone**.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: The mass spectrum was obtained using an EI-B (Electron Ionization) source on a HITACHI M-80 instrument.[\[1\]](#)[\[3\]](#)

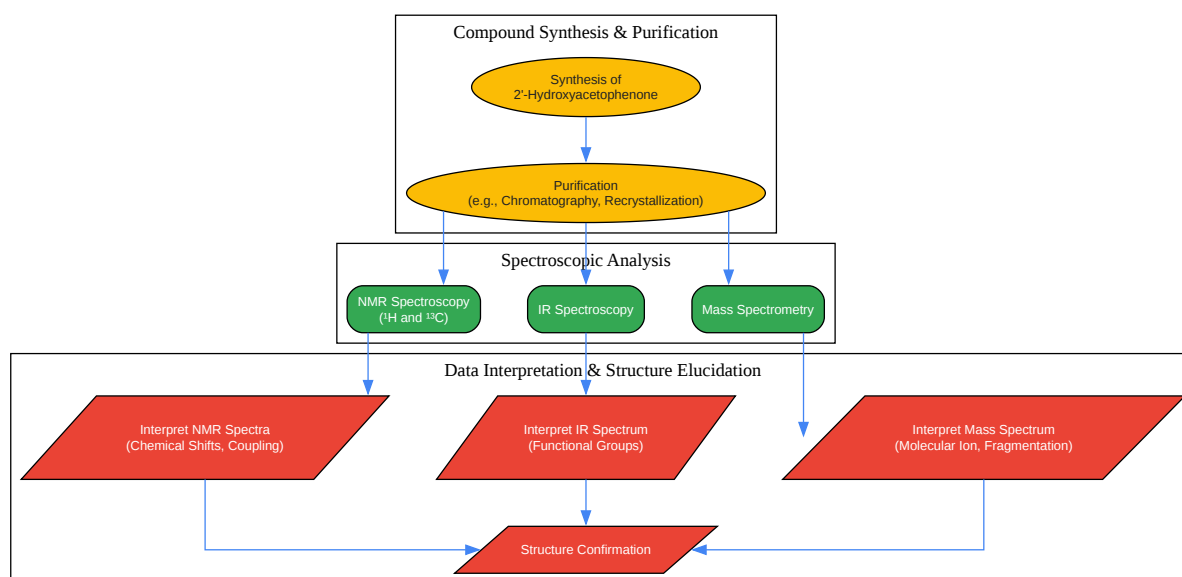
Data:

m/z	Relative Intensity (%)	Assignment
136	60.22	[M] <sup>+</sup> (Molecular ion)
121	99.99	[M-CH <sub>3</sub> ] <sup>+</sup>
93	16.48	[M-COCH <sub>3</sub> ] <sup>+</sup>
65	17.75	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>
43	10.31	[CH <sub>3</sub> CO] <sup>+</sup>

Table 4: Mass spectrometry data (Electron Ionization) for **2'-Hydroxyacetophenone**.[\[1\]](#)

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like **2'-Hydroxyacetophenone**.



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*Workflow for spectroscopic characterization of a chemical compound.*

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## References

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